Ethyl 3-(cyclohexylamino)propanoate
Overview
Description
Ethyl 3-(cyclohexylamino)propanoate is an organic compound with the molecular formula C11H21NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a cyclohexyl group
Mechanism of Action
Mode of Action
Ethyl 3-(cyclohexylamino)propanoate, being an ester, may undergo reactions such as Claisen Condensation . This reaction involves the formation of an enolate, a nucleophilic reaction, and the removal of a leaving group . The compound’s interaction with its targets could result in changes to the structure and function of the targets.
Biochemical Pathways
Esters like this compound can undergo hydrolysis, leading to the formation of an alcohol and a carboxylic acid . This process could potentially affect various biochemical pathways, depending on the specific alcohol and carboxylic acid produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(cyclohexylamino)propanoate can be synthesized through the reaction of cyclohexylamine with ethyl acrylate. The reaction typically involves the following steps:
Reaction Setup: Cyclohexylamine and ethyl acrylate are mixed in a suitable solvent, such as ethanol.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated through distillation or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexylamino propanoic acid.
Reduction: Formation of cyclohexylamino propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(cyclohexylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: A simpler ester without the amino and cyclohexyl groups.
Cyclohexylamine: The parent amine without the ester group.
Propanoic acid: The parent acid without the ester and amino groups.
Uniqueness
Ethyl 3-(cyclohexylamino)propanoate is unique due to the presence of both the cyclohexylamino and ester functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(cyclohexylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDWHGNVVNSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287711 | |
Record name | ethyl 3-(cyclohexylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-61-6 | |
Record name | N-Cyclohexyl-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52288 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(cyclohexylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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